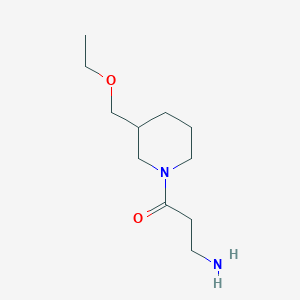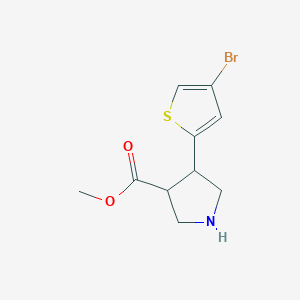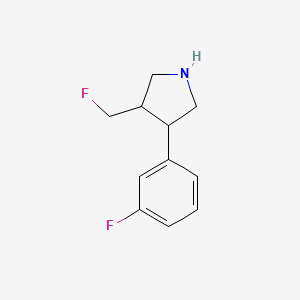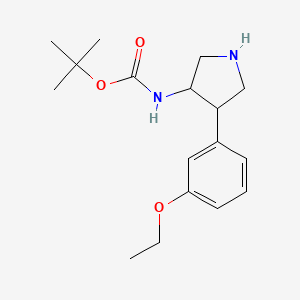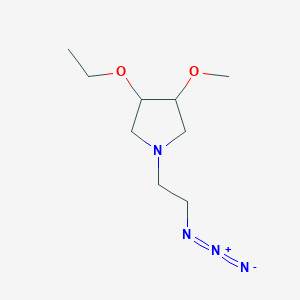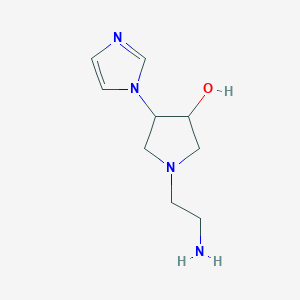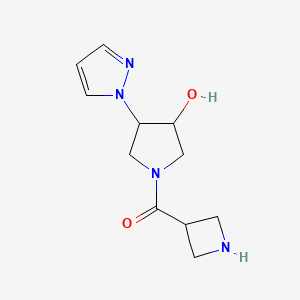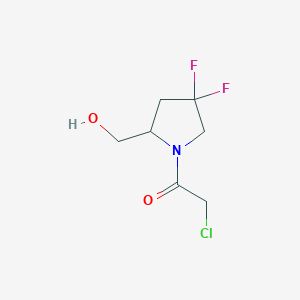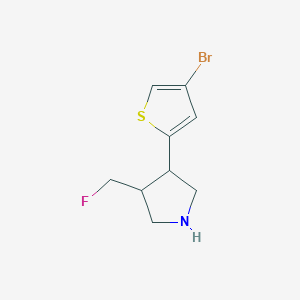
3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions that lead to its formation. Researchers have explored various synthetic routes to obtain 3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine. These methods may include multi-step processes, reagent selection, and optimization .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine consists of a pyrrolidine ring with a fluoromethyl group and a bromothiophene moiety attached. Understanding its three-dimensional arrangement and electronic properties is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound with other molecules. It may participate in nucleophilic substitutions, cyclizations, or other transformations. Studying its reactivity helps elucidate potential applications and functional groups that can be modified .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of compounds similar to "3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine." For instance, the study on the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds showcases the preparation of boric acid ester intermediates with benzene rings. These compounds were analyzed using various spectroscopic methods and density functional theory (DFT) to determine molecular structures and physicochemical properties (P.-Y. Huang et al., 2021).
Polymerization and Material Science
Research in material science, specifically in the field of conducting polymers and organic solar cells, has also made use of related compounds. For example, the synthesis and characterization of donor–acceptor semiconducting polymers containing thiophene fragments for organic solar cells demonstrate the relevance of thiophene-based compounds in developing new materials for renewable energy applications. These polymers were synthesized via direct (hetero)arylation polymerization, offering insights into their potential in bulk-heterojunction (BHJ) structures in solar cells (Huyen Le Thi Mai et al., 2020).
Antibacterial and Antifungal Activities
Another critical area of application is the synthesis of compounds for evaluating antibacterial and antifungal activities. The study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives illustrates the potential of pyrrolidine-based compounds in generating new antimicrobial agents. This research involved synthesizing new cyanopyridine derivatives and testing their antimicrobial activity against various bacteria, showing some compounds' significant inhibitory effects (A. Bogdanowicz et al., 2013).
Wirkmechanismus
The precise mechanism of action for 3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine depends on its intended use. For drug development, understanding how it interacts with biological targets (e.g., enzymes, receptors) is essential. Researchers explore binding sites, affinity, and potential therapeutic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNS/c10-7-1-9(13-5-7)8-4-12-3-6(8)2-11/h1,5-6,8,12H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLPHWJHMUKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromothiophen-2-yl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
